2-(4-Bromophenyl)ethylisocyanide
Overview
Description
2-(4-Bromophenyl)ethylisocyanide (CAS number: 730964-66-6) is a chemical compound with the molecular formula C9H8BrN and a molecular weight of 210.07 g/mol . It falls within the category of isocyanides, which are characterized by the presence of an isocyanide functional group (–N≡C) attached to an organic moiety.
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Benzimidazoles : 2-(4-Bromophenyl)ethylisocyanide is utilized in the synthesis of 1-substituted benzimidazoles, which are achieved through the reaction with primary amines under copper(I) iodide catalysis, resulting in moderate to good yields (Lygin & Meijere, 2009).
Radical Cyclisation Reactions : This compound is used as a building block in radical cyclisation reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles (Allin et al., 2005).
Hydrovinylation Reactions : In the field of organometallic chemistry, 2-(4-Bromophenyl)ethylisocyanide participates in hydrovinylation reactions, such as the codimerization of ethylene and functionalized vinylarenes (RajanBabu et al., 2003).
Synthesis of Novel Compounds
Preparation of Heterocyclic Compounds : It serves as a starting material for the preparation of a series of heterocyclic compounds like aroylacrylic acids, pyridazinones, and furanones derivatives, showing potential in antibacterial activities (El-Hashash et al., 2015).
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides : Employed in the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues, demonstrating anti-bacterial activities against drug-resistant bacteria (Siddiqa et al., 2022).
Material Science and Catalysis
- Optical and Electrochemical Characteristics : 2-(4-Bromophenyl)ethylisocyanide has been studied for its effects on the optical and electrochemical characteristics of Ir(III) complexes, which has implications in material science and catalysis (Katlenok et al., 2017).
Pharmaceutical Research
- Synthesis of Antimicrobial Agents : It's involved in the synthesis of substituted phenyl azetidines, which are evaluated for their antimicrobial activities (Doraswamy & Ramana, 2013).
properties
IUPAC Name |
1-bromo-4-(2-isocyanoethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAQPFXPFMGDAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373736 | |
Record name | 2-(4-Bromophenyl)ethylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)ethylisocyanide | |
CAS RN |
730964-66-6 | |
Record name | 2-(4-Bromophenyl)ethylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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